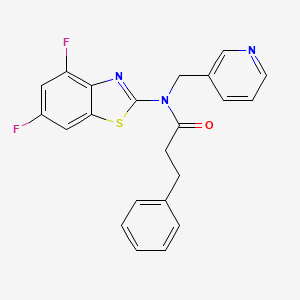

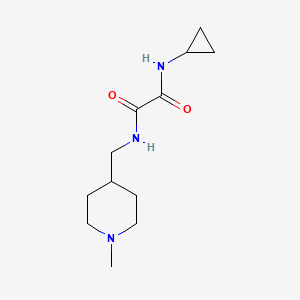

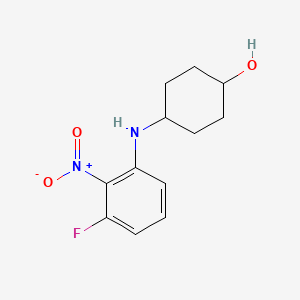

![molecular formula C13H17N3O B2596727 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile CAS No. 2198912-45-5](/img/structure/B2596727.png)

6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile” is unique and contributes to its promising applications in drug discovery, organic synthesis, and medicinal chemistry.Chemical Reactions Analysis

Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .科学的研究の応用

Synthesis and Spectroscopic Analysis

Pyridine derivatives have been synthesized and analyzed using X-ray diffraction, spectroscopy (FT-IR, FT-R, NMR, UV–vis absorption, and fluorescence spectroscopy), revealing their structural features and spectral properties. These studies help in understanding the molecular structure and reactivity, which are essential for applications in materials science, chemical synthesis, and biological studies (Tranfić et al., 2011).

Corrosion Inhibition

Certain pyridine derivatives have shown potential as corrosion inhibitors for metals, which is significant for industrial applications, especially in protecting infrastructure and machinery against corrosive environments. The effectiveness of these inhibitors has been assessed using various techniques, including electrochemical impedance spectroscopy and potentiodynamic polarization, contributing to the development of more durable materials (Ansari et al., 2015).

Antibacterial Activity

Pyridine derivatives have been explored for their antibacterial properties, with some compounds showing promising activity against a range of bacterial strains. This research is crucial for the development of new antimicrobial agents in the face of rising antibiotic resistance (Bogdanowicz et al., 2013).

Advanced Material Synthesis

Pyridine derivatives are utilized in the synthesis of advanced materials, such as organic semiconductors and photovoltaic devices. These materials are critical for developing new technologies in electronics and renewable energy sectors, showcasing the versatility of pyridine derivatives in high-tech applications (El-Menyawy et al., 2019).

作用機序

Pyridine is a basic heterocyclic organic compound; it is a bioisostere of benzene with one carbon displaced by a nitrogen atom . It exhibited cytotoxic properties against tumour cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

特性

IUPAC Name |

6-[(1-methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-16-6-4-11(5-7-16)10-17-13-3-2-12(8-14)9-15-13/h2-3,9,11H,4-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTDISOVNXCNNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=NC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-trimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596648.png)

![1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2596654.png)

![1-[(Methylethyl)benzylamino]-3-naphthyloxypropan-2-ol](/img/structure/B2596659.png)

![6-isobutyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2596661.png)

![4-[2-[[2-[[4-(1,3-Benzodioxol-5-yl)-2-thiazolyl]amino]-2-oxoethyl]thio]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2596667.png)